molecular formula C11H17N3 B13924145 (S)-1-(6-Methylpyridin-3-yl)piperidin-3-amine

(S)-1-(6-Methylpyridin-3-yl)piperidin-3-amine

Katalognummer: B13924145
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: NJEINQVKHVBSGP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 6-methyl-3-pyridyl group at the 1-position and an amine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridyl Group: The 6-methyl-3-pyridyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-1-(3-pyridyl)piperidin-3-amine: Lacks the methyl group at the 6-position of the pyridyl ring.

    (3S)-1-(6-methyl-2-pyridyl)piperidin-3-amine: Has the methyl group at the 2-position instead of the 3-position.

    (3S)-1-(6-methyl-4-pyridyl)piperidin-3-amine: Has the methyl group at the 4-position instead of the 3-position.

Uniqueness

The presence of the 6-methyl-3-pyridyl group in (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence its binding affinity, selectivity, and overall biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C11H17N3

Molekulargewicht

191.27 g/mol

IUPAC-Name

(3S)-1-(6-methylpyridin-3-yl)piperidin-3-amine

InChI

InChI=1S/C11H17N3/c1-9-4-5-11(7-13-9)14-6-2-3-10(12)8-14/h4-5,7,10H,2-3,6,8,12H2,1H3/t10-/m0/s1

InChI-Schlüssel

NJEINQVKHVBSGP-JTQLQIEISA-N

Isomerische SMILES

CC1=NC=C(C=C1)N2CCC[C@@H](C2)N

Kanonische SMILES

CC1=NC=C(C=C1)N2CCCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.